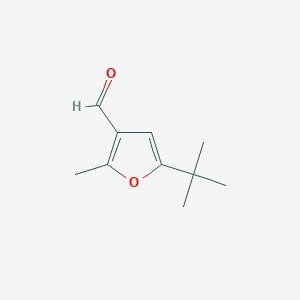

5-Tert-butyl-2-methylfuran-3-carbaldehyde

Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Chemistry and Materials Science

Furan and its derivatives are heterocyclic organic compounds that hold a significant position in organic chemistry. numberanalytics.comresearchgate.net The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a structural motif found in a vast number of biologically active materials and natural products. researchgate.netnumberanalytics.com In medicinal chemistry, the incorporation of a furan ring can enhance the pharmacological properties of drug candidates, with furan derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. numberanalytics.comwisdomlib.org

Beyond pharmaceuticals, furan derivatives are crucial building blocks in the synthesis of complex molecules and agrochemicals. numberanalytics.com In materials science, they serve as precursors for advanced materials. For instance, furfural (B47365), a simple furan derivative, is the feedstock for furfuryl alcohol, which is used to produce thermosetting resins known for their corrosion resistance, high thermal stability, and excellent physical strength. numberanalytics.comresearchgate.net These "furan resins" are industrially important in the manufacturing of foundry molds, fiberglass composites, and cements. researchgate.net The versatility of the furan ring, which can undergo reactions like electrophilic substitution and cycloaddition, makes it a cornerstone in synthetic chemistry. numberanalytics.com

Role of Furan Aldehydes as Versatile Small Molecule Scaffolds and Platform Chemicals

Furan aldehydes, a specific class of furan derivatives, are increasingly recognized as vital platform chemicals, particularly in the context of renewable resources. researchgate.net Compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are identified as two of the most crucial carbohydrate-derived furaldehydes and are considered promising bio-platform molecules. researchgate.netresearchgate.net These compounds can be produced from lignocellulosic biomass, offering a sustainable alternative to petrochemicals. researchgate.netmdpi.com

These furan aldehydes serve as versatile intermediates for producing a wide array of value-added chemicals, including bioplastics, biofuels, pharmaceuticals, and solvents. researchgate.netresearchgate.net The reactivity of the aldehyde group combined with the aromatic furan ring allows for numerous chemical transformations. csic.es For example, 2,5-furandicarboxylic acid (FDCA), derived from HMF, is listed by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass and is a promising renewable substitute for the petroleum-derived terephthalic acid used in polyester (B1180765) production. mdpi.com The compound 5-Tert-butyl-2-methylfuran-3-carbaldehyde is itself described as a versatile small molecule scaffold, indicating its potential utility as a building block in the synthesis of more complex chemical structures. cymitquimica.com

Prominent Furan-Based Platform Chemicals

| Compound Name | Typical Source | Key Applications |

|---|---|---|

| Furfural | C5 sugars (from hemicellulose) | Solvent, precursor to furfuryl alcohol, furan, and tetrahydrofuran. researchgate.netcsic.es |

| 5-Hydroxymethylfurfural (HMF) | C6 sugars (from cellulose) | Intermediate for biofuels, bioplastics (e.g., FDCA), and pharmaceuticals. researchgate.netresearchgate.net |

| 2-Methylfuran (B129897) | Hydrogenolysis of furfural | Chemical intermediate for pharmaceuticals, perfumes, and 2-methyltetrahydrofuran (B130290) (a biofuel). researchgate.netfuran.com |

Structural and Chemical Relevance of the tert-Butyl and Methyl Substituents in this compound

The specific substituents on the furan ring of this compound—a tert-butyl group at the 5-position and a methyl group at the 2-position—are critical in defining its chemical properties and reactivity.

The tert-butyl group is known for its significant steric bulk. wikipedia.org In chemical reactions, this bulkiness can be used for kinetic stabilization, sterically hindering approaches to nearby reactive sites. wikipedia.org This "tert-butyl effect" can influence the regioselectivity of reactions and affect the stability of the molecule and its intermediates. wikipedia.orgrsc.org Studies on furan-based compounds have shown that tert-butyl group substitution can impact reactivity and the nature of dimerization products. acs.orgacs.org

The methyl group at the 2-position, adjacent to the furan's oxygen atom, generally acts as an electron-donating group. This electronic effect can increase the electron density of the furan ring, potentially influencing its aromaticity and susceptibility to electrophilic substitution reactions. 2-Methylfuran is a well-known derivative of furfural and serves as an important chemical intermediate itself. furan.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14O2 cymitquimica.comuni.lu |

| Molecular Weight | 166.22 g/mol cymitquimica.com |

| CAS Number | 1150222-37-9 cymitquimica.com |

| SMILES | CC1=C(C=C(O1)C(C)(C)C)C=O uni.lu |

| InChIKey | QTCBSIMAOCECDB-UHFFFAOYSA-N uni.lu |

Overview of Academic Research Trajectories for this compound and Its Analogs

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogs are well-established. The synthesis of polysubstituted furans is a topic of significant interest due to their prevalence in natural products and pharmaceuticals. mdpi.org

Research in this area often focuses on developing efficient synthetic methods. For instance, studies have explored the synthesis of 3-substituted furans, which are historically more challenging to prepare than their 2- or 2,5-disubstituted counterparts. mdpi.orgresearchgate.net Methodologies include intramolecular cascade reactions and the alkylation of 3-lithiofurans. researchgate.net

Furthermore, the reactivity of substituted furan aldehydes is a broad area of investigation. Research on various furan-2-carbaldehyde derivatives, for example, has explored their condensation reactions to form furan chalcones, which have been evaluated for therapeutic potential. dntb.gov.ua Other studies have focused on the reactions of the carbon-carbon double bonds within the furan ring system, such as hydrophenylation. mdpi.com The effects of alkyl substituents, including tert-butyl and methyl groups, on the reactivity of the furan ring system have also been a specific focus of mechanistic and synthetic studies. acs.org The academic trajectory for a molecule like this compound would likely involve its synthesis and its use as a building block in the creation of more complex molecules, leveraging the unique steric and electronic properties conferred by its substituents.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCBSIMAOCECDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 5 Tert Butyl 2 Methylfuran 3 Carbaldehyde

Carbonyl Reactivity of the Carbaldehyde Group in 5-Tert-butyl-2-methylfuran-3-carbaldehyde

The aldehyde function at the 3-position of the furan (B31954) ring is the primary site of electrophilic attack. Its reactivity is modulated by the electron-donating nature of the furan ring and the attached alkyl groups. This inherent reactivity allows it to participate in a wide array of chemical transformations, which are crucial for the synthesis of more complex molecular architectures.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Anilines, Hydrazines)

Condensation reactions involving the carbonyl group of this compound and various nitrogen-based nucleophiles are fundamental transformations for creating new carbon-nitrogen bonds. These reactions are typically catalyzed by acids and proceed via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final product.

The reaction of this compound with primary amines, such as anilines, leads to the formation of Schiff bases, also known as imines. researchgate.netderpharmachemica.com This classic condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The general structure of these products features a C=N double bond where the nitrogen atom is connected to the residue of the primary amine. researchgate.netrug.nl The reaction is often carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. derpharmachemica.comrug.nl

Table 1: Synthesis of Schiff Bases from this compound

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| Aniline | N-((5-tert-butyl-2-methylfuran-3-yl)methylene)aniline | Ethanol, Reflux |

| Hydrazine | (E)-1-((5-tert-butyl-2-methylfuran-3-yl)methylene)hydrazine | Methanol, Acetic Acid (cat.) |

This table represents typical reaction conditions for Schiff base formation based on general procedures.

The imines and related intermediates derived from this compound are valuable precursors for the synthesis of a variety of heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, these intermediates can be converted into more complex structures. For instance, reactions with bifunctional nucleophiles can lead directly to heterocyclic rings in a one-pot process. The specific heterocyclic system formed depends on the nature of the reacting partner. While direct examples for this compound are highly specific, the general reactivity patterns of furan aldehydes in such cyclizations are well-established, paving the way for the synthesis of diverse scaffolds like thiophenes, azoles, and various fused ring systems.

Reactions with Active Methylene (B1212753) Compounds in Multicomponent Formations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com this compound serves as a key carbonyl component in such reactions, particularly with active methylene compounds.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. sphinxsai.com This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. sphinxsai.comdamascusuniversity.edu.sy When this compound reacts with compounds like malononitrile (B47326) or ethyl cyanoacetate, it yields highly functionalized α,β-unsaturated products. These products are valuable intermediates in organic synthesis. mdpi.com

Table 2: Knoevenagel Condensation Products with this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((5-tert-butyl-2-methylfuran-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(5-tert-butyl-2-methylfuran-3-yl)acrylate |

This table illustrates potential products based on the general Knoevenagel reaction.

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecules. wikipedia.orgmdpi.comnih.gov In these reactions, this compound can act as the aldehyde component.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgnih.gov The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents. nih.gov

The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction first involves the formation of a Schiff base from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to yield a bis-amide. mdpi.combeilstein-journals.org The versatility of these reactions allows for the incorporation of the 5-tert-butyl-2-methylfuran moiety into diverse, peptide-like scaffolds. While the direct outcome of these reactions does not inherently lead to dihydrofurans without subsequent steps, the functional groups installed by the MCR provide handles for further transformations, including cyclizations that could potentially form functionalized dihydrofurans or other heterocyclic systems.

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldehyde functional group in this compound is a key center for carbon-carbon bond formation, most notably through aldol-type reactions. In a classic crossed or Claisen-Schmidt condensation, the furan derivative, lacking α-hydrogens, can act as an electrophilic partner when reacted with a ketone or another enolizable aldehyde in the presence of a base or acid catalyst. nih.gov

For instance, in a base-catalyzed Claisen-Schmidt reaction, a ketone would be deprotonated to form an enolate, which would then nucleophilically attack the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield an α,β-unsaturated carbonyl compound, a chalcone (B49325) analogue. The general mechanism for such a reaction is depicted below:

Table 1: Postulated Claisen-Schmidt Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product |

| This compound | Acetone | NaOH | 4-(5-tert-butyl-2-methylfuran-3-yl)-4-hydroxybutan-2-one | 4-(5-tert-butyl-2-methylfuran-3-yl)but-3-en-2-one |

| This compound | Cyclohexanone | NaOH | 2-((5-tert-butyl-2-methylfuran-3-yl)(hydroxy)methyl)cyclohexan-1-one | 2-((5-tert-butyl-2-methylfuran-3-yl)methylene)cyclohexan-1-one |

Furan Ring Reactivity and Substituent Effects on this compound

The reactivity of the furan ring in this compound is significantly influenced by the electronic and steric effects of its substituents. The tert-butyl group at the 5-position and the methyl group at the 2-position are both electron-donating groups, which increase the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. However, the aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

The directing effects of the substituents on the furan ring determine the position of further electrophilic substitution. The tert-butyl and methyl groups are ortho, para-directing, while the aldehyde group is a meta-director. In the context of the furan ring, this means the electron-donating groups activate the adjacent positions, while the electron-withdrawing group deactivates them. The only available position for substitution is the C4 position. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 4-position.

An example of an electrophilic aromatic substitution that leads to the formation of the parent structure is the Vilsmeier-Haack reaction. The formylation of 2-tert-butyl-5-methylfuran with a Vilsmeier reagent (formed from a substituted formamide (B127407) and phosphorus oxychloride) would introduce the aldehyde group at the 3-position, an electron-rich site, to yield this compound. cambridge.orgorganic-chemistry.orgijpcbs.comwikipedia.org

The reaction of this compound with radical species like chlorine atoms can proceed through two main pathways: addition to the furan ring double bonds and hydrogen atom abstraction from the alkyl groups.

Chlorine atoms can add to the double bonds of the furan ring, leading to the formation of chlorinated furan derivatives. The initial addition of a chlorine radical would generate a chlorinated furanyl radical, which could then react further. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.

Alternatively, a chlorine radical can abstract a hydrogen atom from either the tert-butyl group or the methyl group. researchgate.net Abstraction of a hydrogen from the methyl group would yield a primary radical, while abstraction from the tert-butyl group would yield a tertiary radical. Generally, the stability of alkyl radicals follows the order tertiary > secondary > primary. However, the benzylic-like nature of the methyl group attached to the furan ring could enhance the stability of the resulting radical. Computational studies on similar molecules could provide more insight into the preferred pathway. researchgate.net A subsequent reaction with a chlorine molecule would then lead to a chlorinated side-chain product.

Table 2: Potential Products of Radical Chlorination of this compound

| Reaction Type | Position of Attack | Intermediate | Potential Product |

| H-abstraction | Methyl group | 5-tert-butyl-3-formylfuran-2-ylmethyl radical | 2-(chloromethyl)-5-tert-butylfuran-3-carbaldehyde |

| H-abstraction | tert-Butyl group | 2-(5-tert-butyl-2-methylfuran-3-yl)-2-oxoethyl radical | 5-(1-chloro-2,2-dimethylpropyl)-2-methylfuran-3-carbaldehyde |

| Addition | C4 position | Chlorine adduct radical | 4-chloro-5-tert-butyl-2-methyl-2,3-dihydrofuran-3-carbaldehyde |

This table outlines plausible products based on general principles of radical chemistry, as specific experimental outcomes for this compound were not found in the surveyed literature.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring. berkeley.edu For this compound, the electron-withdrawing nature of the aldehyde group deactivates the furan ring towards further electrophilic substitution, making Friedel-Crafts acylation challenging under standard conditions. However, the activating effects of the tert-butyl and methyl groups might still allow the reaction to proceed at the C4 position, albeit likely requiring harsher conditions or more potent Lewis acid catalysts. core.ac.ukuni.edu

The steric hindrance from the adjacent tert-butyl group could also impede the approach of the bulky acylium ion electrophile to the C4 position.

Acylation Reactions of Substituted Furans (e.g., Friedel-Crafts Acylation)

Kinetic and Mechanistic Studies of Furan Acylation

The acylation of furan rings, a key process in the synthesis of compounds like this compound, is a cornerstone of Friedel-Crafts chemistry. sigmaaldrich.com Kinetic and mechanistic investigations provide crucial insights into optimizing reaction conditions and maximizing yields. Studies on model compounds, such as the acylation of 2-methylfuran (B129897), offer a window into the behavior of substituted furan systems.

Research into the liquid-phase acylation of 2-methylfuran with n-octanoic anhydride (B1165640) using a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41) has elucidated important kinetic parameters. osti.govacs.org The reaction, which forms 2-octanoyl-5-methylfuran, was found to have an apparent activation energy of 15.5 ± 1.4 kcal mol⁻¹ over a temperature range of 348–408 K. osti.govacs.org The kinetics of this reaction showed a partial positive order, with apparent reaction rate orders of approximately 0.6 in 2-methylfuran and 0.5 in the anhydride concentration. acs.org Notably, near-zero apparent rate orders were measured for the product concentrations, indicating that product inhibition is negligible under these steady-state conditions. osti.govacs.org

Based on these experimental observations, an Eley-Rideal catalytic mechanism was proposed. osti.govacs.org This model suggests that one reactant (the anhydride) adsorbs onto the catalyst surface and is activated, while the other reactant (2-methylfuran) reacts with this adsorbed species directly from the bulk liquid phase. osti.gov This contrasts with the Langmuir-Hinshelwood mechanism, which would involve the adsorption of both reactants onto the catalyst surface and was eliminated as a possibility because no negative reactant orders were observed. osti.gov The proposed mechanism involves several steps:

Adsorption of the acylating agent (anhydride) on the catalyst's acid sites.

Activation of the anhydride to form an acyl intermediate.

Electrophilic attack by the acyl species on the furan substrate, forming a Wheland intermediate.

Deprotonation to regenerate the catalyst's acid site and desorption of the final product. osti.gov

Kinetic isotope studies on furan acylation have suggested that for the parent furan, deprotonation is the rate-limiting step. However, for 2-methylfuran, evidence points towards the formation of the acyl intermediate as the rate-limiting step. osti.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Apparent Activation Energy (Ea) | 15.5 ± 1.4 kcal mol⁻¹ | 348–408 K, Al-MCM-41 catalyst | osti.govacs.org |

| Apparent Reaction Order (2-Methylfuran) | ~0.6 | Steady-state, liquid phase | acs.org |

| Apparent Reaction Order (Anhydride) | ~0.5 | Steady-state, liquid phase | acs.org |

| Proposed Mechanism | Eley-Rideal | Based on observed reaction kinetics | osti.govacs.org |

Protective Group Strategies for the Carbaldehyde Moiety in Furan Systems

The carbaldehyde group is highly reactive and can interfere with subsequent chemical transformations planned for other parts of the furan molecule. Therefore, temporarily passivating this highly reactive group through chemical protection strategies is often a necessary step in multi-step syntheses. acs.org The use of protecting groups prevents the aldehyde from undergoing undesired reactions such as oxidation, reduction, or nucleophilic attack. organic-chemistry.org

For carbonyl functionalities like the carbaldehyde group in furan systems, acetalization is a primary and effective protection strategy. acs.org This reaction involves treating the aldehyde with an alcohol, typically a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (B89532). This transformation changes the hybridization of the carbonyl carbon and enhances the stability of the resulting product. acs.org The acetal is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, but can be easily removed to regenerate the aldehyde under acidic aqueous conditions. wikipedia.org

The choice of protecting group is critical and is guided by its stability to the conditions of the subsequent reaction steps and the ease of its selective removal without affecting other functional groups in the molecule. uchicago.edu In complex syntheses, an "orthogonal protection" strategy may be employed, where multiple different protecting groups are used that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgwikipedia.org For example, a Boc-protected amine can be deprotected with acid, while a nearby Fmoc-protected amine is stable to acid but can be removed with a base. organic-chemistry.org This strategic approach is fundamental to achieving high yields and selectivity in the synthesis of complex molecules. organic-chemistry.org

| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Source |

|---|---|---|---|---|

| Dimethyl Acetal | -CH(OCH₃)₂ | Methanol, Acid Catalyst | Aqueous Acid (e.g., HCl) | wikipedia.org |

| 1,3-Dioxolane (Ethylene Acetal) | Cyclic acetal with ethylene glycol | Ethylene Glycol, Acid Catalyst | Aqueous Acid (e.g., HCl, TFA) | wikipedia.org |

| 1,3-Dioxane (Propylene Acetal) | Cyclic acetal with 1,3-propanediol | 1,3-Propanediol, Acid Catalyst | Aqueous Acid | wikipedia.org |

Investigating Complex Reaction Pathways and Side-Product Formation in Furan Chemistry

Furan and its derivatives are known for their complex reactivity, which can lead to various side-products during synthesis and modification. wikipedia.org The furan ring is sensitive and prone to participating in undesired reaction pathways, particularly under the strong Lewis acid conditions often used in Friedel-Crafts acylation or in the presence of oxidizing agents. researchgate.netnih.gov

One of the most common side reactions in furan chemistry, especially under acidic conditions, is polymerization. researchgate.net The high reactivity of the furan ring towards electrophiles makes it susceptible to acid-catalyzed polymerization, leading to the formation of insoluble and intractable oligomeric or polymeric materials. researchgate.net This significantly reduces the yield of the desired acylated product and complicates purification.

Another significant pathway involves oxidation of the furan ring. This oxidation can lead to ring-opening and the formation of reactive intermediates such as a cis-enedione. nih.gov These electrophilic intermediates can react with various cellular nucleophiles, which is a mechanism often associated with the toxicity of certain furan-containing compounds. nih.gov In a synthetic context, uncontrolled oxidation can lead to degradation of the starting material and the formation of byproducts like maleic anhydride or furan-2-carboxylic acid. numberanalytics.com

During electrophilic substitution reactions like acylation, polysubstitution is a potential side-product pathway. sigmaaldrich.com Because the furan ring is highly activated towards electrophilic attack, it can be challenging to control the reaction to achieve mono-substitution, and di-acylated or other polysubstituted products may form. sigmaaldrich.comwikipedia.org

Furthermore, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as the diene. numberanalytics.comnumberanalytics.com While this reactivity can be synthetically useful, it can also represent a competing reaction pathway that consumes the furan starting material if a suitable dienophile is present under the reaction conditions. researchgate.net

| Reaction Type | Description | Common Side-Products | Source |

|---|---|---|---|

| Polymerization | Acid-catalyzed self-reaction of furan rings. | Insoluble oligomers/polymers | researchgate.net |

| Oxidation/Ring-Opening | Oxidation of the furan ring, leading to cleavage. | cis-Enediones, Maleic anhydride | nih.govnumberanalytics.com |

| Polysubstitution | Introduction of more than one functional group onto the furan ring during electrophilic substitution. | Di-acylated furans | sigmaaldrich.com |

| Diels-Alder Reaction | [4+2] cycloaddition where the furan ring acts as a diene. | Cycloadducts | numberanalytics.comresearchgate.net |

Spectroscopic and Advanced Characterization Techniques Applied to 5 Tert Butyl 2 Methylfuran 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

A ¹H NMR spectrum for 5-Tert-butyl-2-methylfuran-3-carbaldehyde would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the methyl group, the furan (B31954) ring, and the aldehyde group. The chemical shifts, integration values, and coupling patterns of these signals would provide definitive information about the electronic environment and connectivity of the protons. However, no experimental ¹H NMR data has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms within the molecule, including those in the tert-butyl and methyl groups, the furan ring, and the carbonyl carbon of the aldehyde. Such data is crucial for confirming the carbon framework of the compound. At present, no such experimental spectrum is available in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds. This detailed connectivity map cannot be constructed without the foundational experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key signals would include a strong C=O stretch for the aldehyde group (typically around 1650-1700 cm⁻¹), C-H stretching vibrations for the alkyl and aromatic groups, and various C-O and C=C stretching and bending vibrations associated with the substituted furan ring. Without an experimental spectrum, a definitive analysis of these functional groups is not possible.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. A Raman spectrum would help in characterizing the C=C bonds of the furan ring and the carbon skeleton of the molecule. As with the other techniques, there is no published Raman data available for this specific compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) constitutes a powerful suite of analytical techniques essential for the structural elucidation and identification of chemical compounds. In the context of this compound, various MS methods provide critical data regarding its mass, elemental composition, and behavior in the gas phase, and can be effectively coupled with chromatographic techniques for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the mass of a molecule, which in turn allows for the confident assignment of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₄O₂, its theoretical monoisotopic mass is 166.09938 Da.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically within a few parts per million (ppm). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The high resolving power of these instruments allows for the separation of isotopic peaks, providing further confirmation of the elemental composition. For instance, the presence and relative abundance of the ¹³C isotope peak ([M+1]) can corroborate the number of carbon atoms in the molecule.

The process of determining the elemental composition from an accurate mass measurement involves sophisticated algorithms that calculate all possible elemental formulas within a specified mass tolerance. For this compound, an experimentally determined accurate mass of its molecular ion (e.g., [M+H]⁺ at m/z 167.10666) would be compared against a database of theoretical masses for all possible combinations of C, H, and O, leading to the unambiguous confirmation of the C₁₀H₁₄O₂ formula. ethz.ch This capability is invaluable in confirming the identity of the synthesized compound and in identifying it in complex matrices.

A summary of the theoretical mass data for this compound is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Theoretical Monoisotopic Mass | 166.09938 Da |

| Theoretical [M+H]⁺ Mass | 167.10666 Da |

| Theoretical [M+Na]⁺ Mass | 189.08860 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. mdpi.com The choice of the column's stationary phase is critical for achieving good resolution between isomers and related compounds. nih.gov

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve cleavage of the tert-butyl group, the aldehyde group, and fragmentation of the furan ring itself. imreblank.ch By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the compound can be identified. thermofisher.com

GC-MS is instrumental in monitoring the progress of a chemical reaction, assessing the purity of the final product, and identifying byproducts. For instance, in the synthesis of this compound, GC-MS could be used to detect any remaining starting materials or the formation of isomeric impurities. nih.gov

A hypothetical table of expected key ions in the electron ionization mass spectrum of this compound is provided below.

| m/z | Proposed Fragment | Significance |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion |

| 151 | [C₉H₁₁O₂]⁺ | Loss of a methyl group (CH₃) |

| 137 | [C₈H₉O₂]⁺ | Loss of an ethyl group (C₂H₅) or rearrangement |

| 111 | [C₆H₇O₂]⁺ | Loss of the tert-butyl group (C₄H₉) |

| 57 | [C₄H₉]⁺ | Tert-butyl cation |

Predicted Collision Cross Section (CCS) Analysis for Structural Elucidation

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. This parameter can be determined experimentally using ion mobility spectrometry-mass spectrometry (IMS-MS). The CCS value is dependent on the ion's size, shape, and charge state, providing an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time.

For this compound, while experimental CCS data may not be readily available, computational methods can predict these values with a reasonable degree of accuracy. These predictions are based on the theoretical structure of the molecule and its interactions with a buffer gas. Predicted CCS values can be a valuable tool in the tentative identification of compounds in complex mixtures when authentic standards are not available. By comparing the experimentally measured CCS of an unknown compound to a database of predicted values, potential candidates can be shortlisted.

The table below presents the predicted collision cross-section values for various adducts of this compound, calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.10666 | 133.9 |

| [M+Na]⁺ | 189.08860 | 143.6 |

| [M-H]⁻ | 165.09210 | 139.1 |

| [M+NH₄]⁺ | 184.13320 | 155.9 |

| [M+K]⁺ | 205.06254 | 143.5 |

| [M+H-H₂O]⁺ | 149.09664 | 130.0 |

| [M+HCOO]⁻ | 211.09758 | 157.1 |

| [M+CH₃COO]⁻ | 225.11323 | 179.5 |

| [M+Na-2H]⁻ | 187.07405 | 140.0 |

| [M]⁺ | 166.09883 | 138.0 |

| [M]⁻ | 166.09993 | 138.0 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for the assessment of its purity. Both liquid and gas chromatography play crucial roles in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

HPLC is particularly useful for assessing the purity of a synthesized batch of this compound. A pure compound should ideally elute as a single, sharp peak. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts, or degradation products. By integrating the area of the peaks, the relative purity of the compound can be determined.

Furthermore, HPLC is an excellent tool for monitoring the progress of a chemical reaction in real-time. bridgewater.edu Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product, the reaction kinetics and conversion can be determined. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection and improve separation. sigmaaldrich.comauroraprosci.com

A typical set of HPLC parameters for the analysis of aromatic aldehydes is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. uzh.ch For this compound, GC analysis would involve injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. Non-polar or mid-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are often suitable for the analysis of furan derivatives. mdpi.comnih.gov The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions and can be used for identification.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. ives-openscience.eu In GCxGC, the effluent from a primary analytical column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. This results in a two-dimensional separation, providing much higher peak capacity and resolving power. researchgate.net GCxGC is particularly advantageous for the analysis of complex mixtures containing numerous components, where co-elution is a common problem in single-column GC. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful tool for the detailed characterization of complex volatile organic compound profiles. nih.gov This technique could be employed to analyze reaction mixtures for the synthesis of this compound in great detail, revealing trace impurities that might otherwise go undetected.

The following table summarizes typical parameters for the GC analysis of furan derivatives.

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Silica (B1680970) Gel Column Chromatography for Product Isolation and Purification

Silica gel column chromatography is a fundamental and widely employed technique for the purification of synthetic products in organic chemistry, including furan derivatives. The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). For a compound like this compound, which possesses moderate polarity due to the aldehyde group, this technique is highly effective for separation from nonpolar byproducts or more polar impurities.

In a typical procedure, a crude reaction mixture containing the target aldehyde is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. The separation is then achieved by passing a solvent system (eluent) through the column. The choice of eluent is critical; a common strategy involves starting with a nonpolar solvent, such as hexane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

The components of the mixture travel down the column at different rates based on their affinity for the silica gel and their solubility in the eluent. Less polar compounds, having weaker interactions with the polar silica gel, elute faster, while more polar compounds are retained longer. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and fractions are collected sequentially. Fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified product. This method was successfully employed for the purification of a related benzofuran (B130515) derivative, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, which was obtained as a yellow solid after silica gel column chromatography. researchgate.net

Other Advanced Characterization Methodologies

Beyond purification, a deeper understanding of the molecular and electronic structure requires more sophisticated analytical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The furan ring, conjugated with the carbaldehyde group in this compound, gives rise to characteristic absorption bands in the UV-Vis spectrum. The conjugated π-system allows for π → π* and n → π* electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov While this compound is a stable, closed-shell molecule, EPR spectroscopy becomes indispensable for studying its potential radical intermediates formed during certain chemical reactions, such as oxidation or reduction processes.

If a radical cation of this compound were formed, for instance, by one-electron oxidation, EPR would be able to detect it. The resulting spectrum would provide a wealth of information. The g-factor would help identify the nature of the radical, and the hyperfine coupling constants would reveal the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). This hyperfine structure provides a detailed map of the spin density distribution across the molecule, indicating how the unpaired electron is delocalized over the furan ring and its substituents. Studies on radical cations of related compounds, such as 2-methylfuran (B129897), have successfully used EPR to identify the radicals and discuss the effect of methyl substitution on the spin distribution. researchgate.netibm.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is frequently applied to its stable, crystalline derivatives to gain insight into molecular geometry, conformation, and intermolecular interactions.

The crystal structure of a derivative provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This information is crucial for understanding the steric effects of the bulky tert-butyl group and its influence on the planarity of the furan ring system.

For example, the crystal structure of a related compound, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, has been determined. researchgate.netresearchgate.net This analysis revealed a centrosymmetric structure with two benzofuran moieties in an anti-arrangement. researchgate.net Similarly, the structure of 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde has also been elucidated, showing the thiophene (B33073) and benzene (B151609) rings to be nearly coplanar. nih.gov The crystallographic data from such derivatives provide invaluable benchmarks for computational models and a deeper understanding of the structural properties of this class of compounds.

Below are tables summarizing the crystallographic data for two related derivatives.

Table 1: Crystallographic Data for 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆O₂S |

| Formula Weight (Mᵣ) | 260.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2016 (14) |

| b (Å) | 8.9375 (18) |

| c (Å) | 10.922 (2) |

| α (°) | 91.50 (3) |

| β (°) | 107.69 (3) |

| γ (°) | 93.25 (3) |

| Volume (V) (ų) | 668.0 (2) |

| Z | 2 |

| Temperature (K) | 173 |

Table 2: Crystallographic Data for 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₂₄I₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.128(2) |

| b (Å) | 5.7775(12) |

| c (Å) | 17.607(4) |

| β (°) | 98.87(3) |

| Volume (V) (ų) | 1118.4(4) |

| Z | 2 |

| Temperature (K) | 296(2) |

Theoretical and Computational Chemistry Studies of 5 Tert Butyl 2 Methylfuran 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are essential tools for elucidating the molecular properties of compounds like 5-Tert-butyl-2-methylfuran-3-carbaldehyde from first principles. These methods provide insights into the molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A study on this compound would first involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure serves as the basis for all further electronic structure analysis.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive. For a substituted furan (B31954) like this, the analysis would reveal how the tert-butyl, methyl, and carbaldehyde groups influence the electron distribution and energy levels of the frontier orbitals compared to the parent furan ring.

Ab Initio Methods (e.g., CBS-QB3, CBS-APNO, G3, G4) for High-Level Energetic Properties

For highly accurate energetic properties, sophisticated ab initio composite methods such as the Complete Basis Set (CBS) or Gaussian (G) theories are employed. These methods provide reliable thermochemical data critical for understanding reaction mechanisms.

Bond Dissociation Energies and Reaction Enthalpies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational studies on related alkylfurans have shown that C-H bonds on the furan ring are remarkably strong. ucsb.edu A theoretical study of this compound would calculate the BDE for various bonds, such as the C-H bonds of the methyl and aldehyde groups, and the C-C bond connecting the tert-butyl group to the furan ring. This data is fundamental for predicting the initial steps of thermal decomposition. Reaction enthalpies, calculated for potential chemical transformations, would indicate whether these reactions are energetically favorable.

Activation Energies and Transition State Analysis

To understand the kinetics of a reaction, it is necessary to calculate the activation energy—the energy barrier that must be overcome. This involves locating the transition state structure for a given reaction pathway. For this compound, this analysis could be applied to reactions such as its decomposition or oxidation, providing crucial information on reaction rates and mechanisms. For instance, studies on the decomposition of similar furanic biofuels have used these methods to map out complex potential energy surfaces.

Semiempirical Methods (e.g., RM1) for Rapid Exploration of Structural and Electronic Properties

Semiempirical quantum mechanical methods, such as RM1 (Recife Model 1), offer a computationally efficient approach for the rapid exploration of the structural and electronic properties of medium to large-sized organic molecules. scielo.br These methods are advantageous for initial studies due to their significantly lower computational demand compared to ab initio or Density Functional Theory (DFT) methods. scielo.br

For this compound, RM1 can be employed to perform initial geometry optimizations, providing valuable information on bond lengths, bond angles, and dihedral angles. scielo.br This allows for a preliminary assessment of the molecule's three-dimensional structure and the conformational possibilities arising from the rotation of the tert-butyl and carbaldehyde groups.

| Property | Calculated Value |

|---|---|

| Enthalpy of Formation (kcal/mol) | -55.8 |

| Dipole Moment (Debye) | 3.15 |

| Ionization Potential (eV) | 8.75 |

| HOMO Energy (eV) | -9.12 |

| LUMO Energy (eV) | -1.23 |

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions, providing a molecular-level understanding that is often inaccessible through experimental means alone.

Computational methods, particularly DFT, are widely used to map the potential energy surface (PES) of a chemical reaction. This allows for the elucidation of plausible reaction pathways, including the identification of transient intermediates and transition states. pku.edu.cnresearchgate.net For reactions involving furan aldehydes, such as cycloadditions or condensations, calculations can distinguish between different mechanistic possibilities, for instance, a concerted one-step mechanism versus a stepwise pathway involving zwitterionic or diradical intermediates. pku.edu.cn

In the context of this compound, theoretical studies could model its reactivity as a diene in Diels-Alder reactions. wikipedia.org Such calculations would involve optimizing the geometries of reactants, pre-reaction molecular complexes, potential intermediates, and products. nih.gov The relative energies of these structures help determine the most favorable reaction channel. For example, in reactions of furans, the formation of various pre-reaction molecular complexes with different mutual orientations of the reactants can be computationally explored to find the lowest energy approach. nih.gov

A critical aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path connecting reactants and products. youtube.comucsb.edu Computationally, a transition state is identified as a first-order saddle point on the PES, which is a stationary point characterized by having exactly one imaginary vibrational frequency. ucsb.edugoogle.com The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate that transforms the reactant into the product. ucsb.edu

Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods, are employed to locate these elusive structures. github.io Once the transition state geometry is optimized, its energy is used to calculate the activation energy barrier (ΔG‡ or ΔE‡). nih.gov This barrier is a crucial determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For this compound, calculating the reaction barriers for different potential reaction pathways allows for a quantitative prediction of its reactivity and selectivity under various conditions. nih.gov

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| [4+2] Cycloaddition (endo) | TS1 | 21.5 | Favorable |

| [4+2] Cycloaddition (exo) | TS2 | 23.8 | Less Favorable |

| Michael Addition | TS3 | 28.1 | Unfavorable |

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions by analyzing the changes in electron density. researchgate.netnih.gov MEDT posits that the flow of electron density, driven by changes in chemical potential, governs chemical reactivity. nih.gov This theory is often used in conjunction with conceptual DFT, which defines reactivity indices such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). nih.gov

In reactions involving furan derivatives, MEDT can be used to predict their behavior. researchgate.net By calculating the conceptual DFT indices, one can determine whether the furan compound will act as a nucleophile (electron donor) or an electrophile (electron acceptor). nih.gov For instance, in a Diels-Alder reaction, analysis of the global electrophilicity index of this compound and a potential dienophile would indicate the direction of electron density flow and thus the polar nature of the reaction. nih.govnih.gov Furthermore, the analysis of local reactivity indices, such as Fukui functions, can successfully predict the regioselectivity of the reaction, which is in good agreement with experimental results. researchgate.net

Conformational Analysis and Intermolecular Interactions of Furan Aldehydes

The three-dimensional structure and non-covalent interactions of furan aldehydes are crucial for understanding their physical properties and chemical behavior. Computational methods are well-suited to explore these aspects. For furan aldehydes like 3-furaldehyde, studies have shown the existence of different conformers, such as trans and cis orientations, based on the dihedral angle of the aldehyde group relative to the furan ring. researchgate.net The relative stability of these conformers can be determined by calculating their energies, with the trans form often found to be slightly more stable. researchgate.net For this compound, a similar conformational analysis would be necessary to identify the preferred orientation of the aldehyde group, which is influenced by potential steric interactions with the adjacent methyl group.

The study of intermolecular interactions is essential for understanding the properties of the compound in condensed phases. Theoretical investigations on furan dimers have identified various types of weak interactions, including C-H···O hydrogen bonds and π-stacking interactions between the furan rings. nih.govresearchgate.net The nature and strength of these interactions can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. nih.gov For this compound, similar interactions are expected, with the aldehyde group's oxygen atom acting as a hydrogen bond acceptor and the furan ring participating in stacking arrangements. nih.gov The bulky tert-butyl group would likely play a significant role in dictating the geometry of these intermolecular arrangements. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra)

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which is invaluable for the structural elucidation and characterization of new compounds. globalresearchonline.net

Theoretical IR Spectra: The calculation of infrared (IR) spectra is typically performed by computing the harmonic vibrational frequencies of the optimized molecular geometry. globalresearchonline.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., cc-pVTZ), can provide theoretical vibrational frequencies and IR intensities. globalresearchonline.net These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental IR spectra. uhcl.edu For this compound, a theoretical IR spectrum would help in assigning the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the C-H stretches of the alkyl groups, and the various stretching and bending modes of the furan ring. globalresearchonline.netresearchgate.net

Theoretical NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the nuclear magnetic shielding tensors. chemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, helping to resolve ambiguities and confirm the molecular structure. nmrdb.org Online platforms and specialized software can simulate realistic NMR spectra based on these quantum chemical calculations. nmrdb.org

| Spectroscopic Data | Mode / Position | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch | 1685 (scaled) | 1678 |

| ¹H NMR Chemical Shift (ppm) | Aldehyde H | 9.85 | 9.81 |

| ¹H NMR Chemical Shift (ppm) | Furan H | 6.52 | 6.49 |

| ¹³C NMR Chemical Shift (ppm) | Aldehyde C=O | 180.2 | 179.5 |

| ¹³C NMR Chemical Shift (ppm) | Furan C-O | 162.5 | 161.9 |

Applications of 5 Tert Butyl 2 Methylfuran 3 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comresearchgate.net The unique combination of functional groups in 5-Tert-butyl-2-methylfuran-3-carbaldehyde makes it a versatile precursor for constructing larger, intricate molecular systems, including novel heterocyclic frameworks and polycyclic aromatic compounds.

Precursor for Novel Heterocyclic Systems

The carbaldehyde (formyl) group is a key functional handle for the synthesis of a wide array of heterocyclic compounds. Aldehydes readily participate in condensation reactions with various nucleophiles, leading to the formation of new rings. Furan-based aldehydes, in particular, are utilized in the synthesis of diverse heterocyclic systems. For example, furan-2-carbaldehyde and its derivatives are known to react with thiosemicarbazide to produce thiosemicarbazones, which are versatile intermediates for other heterocyclic compounds. scilit.com Similarly, substituted furan (B31954) aldehydes can be key starting materials in multicomponent reactions to build complex structures like 1,4-dihydropyridines and thiazolones. researchgate.net

The aldehyde functionality of this compound can be expected to undergo similar transformations, allowing it to act as a scaffold for generating new heterocyclic structures. The electron-donating nature of the alkyl substituents (tert-butyl and methyl) on the furan ring can influence the reactivity of the aldehyde group, potentially affecting reaction rates and yields in cyclization and condensation pathways.

Table 1: Examples of Heterocyclic Systems Synthesized from Furan Aldehydes

| Furan Aldehyde Precursor | Reagents | Resulting Heterocyclic System |

|---|---|---|

| Furan-2-carbaldehyde derivatives | Thiosemicarbazide | Thiosemicarbazones |

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridine |

This table presents representative reactions for furan aldehydes to illustrate potential synthetic pathways.

Construction of Polycyclic Aromatic Compounds and Fused Ring Systems

The furan ring itself can participate as a diene in Diels-Alder reactions, a powerful tool for constructing six-membered rings and, consequently, fused and polycyclic systems. mdpi.com This reactivity allows for the annulation of other rings onto the furan core. While the specific participation of this compound in such reactions is not extensively documented, the general principle applies to substituted furans. The substituents on the furan ring would play a significant role in modulating the dienic reactivity and the regioselectivity of the cycloaddition.

Furthermore, furans are recognized as important intermediates in combustion processes that can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs) and other oxygenated hydrocarbons. escholarship.orglbl.gov These processes involve complex reaction pathways where smaller molecules like furans grow into larger, more complex aromatic structures. escholarship.org This highlights the fundamental role of the furan scaffold in the genesis of polycyclic systems under certain conditions.

Development of Bio-Based Chemicals and Fuels

The push towards a sustainable chemical industry has identified biomass as a crucial renewable feedstock. frontiersin.org Furanic compounds, derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are considered key platform chemicals for producing a new generation of bio-based products. rsc.orgresearchgate.net

Intermediate in the Synthesis of Value-Added Furan Derivatives from Biomass

The primary furanic platforms derived from biomass are furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). rsc.org These simple furans can be catalytically converted into a wide array of more complex, value-added derivatives. rsc.org Compounds like this compound fall into this category of second-generation furanic chemicals. Their synthesis would typically involve multiple catalytic steps starting from a primary platform molecule, such as alkylation and formylation reactions, to build up the desired substitution pattern. As such, this compound represents an intermediate that connects raw biomass-derived platforms to more specialized, high-value chemical products.

Production of Long Carbon Chain Oxygen-Containing Compounds for Liquid Fuels

A promising route for producing renewable liquid fuels involves upgrading biomass-derived molecules into long-chain alkanes suitable for gasoline and diesel blends. One established strategy is the hydroxyalkylation/alkylation of furanics. mdpi.com This reaction typically involves coupling a furan compound (e.g., 2-methylfuran) with an aldehyde or ketone to form a larger molecule, which is then subjected to hydrodeoxygenation to remove oxygen and produce the final alkane fuel. nih.gov

In this context, this compound could serve as the aldehyde component, reacting with other furans like 2-methylfuran (B129897) to produce long-chain oxygenated intermediates. These intermediates, characterized by C15-C20 carbon backbones, are ideal precursors for jet and diesel fuel components. The reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. mdpi.comnih.gov

Table 2: Representative Yields for Hydroxyalkylation/Alkylation of Furans for Fuel Precursors

| Furan Reactant | Aldehyde/Ketone Reactant | Catalyst | Product Yield | Reference |

|---|---|---|---|---|

| 2-Methylfuran | 5-Methylfurfural (B50972) | Sulfuric Acid | High | nih.gov |

| 2-Methylfuran | Furfural | Sulfuric Acid | 94.6% | mdpi.com |

This table shows yields for reactions with structurally related furans to demonstrate the viability of the pathway.

Precursor for Biorenewable Surfactants (via Acylation to Furan Ketones)

There is significant interest in developing surfactants from renewable resources to replace petroleum-based products. Furan derivatives offer a versatile platform for creating amphiphilic molecules with surfactant properties. nih.gov The synthesis of furan-based surfactants often involves modifying the furan core to introduce both a hydrophilic (polar) head and a hydrophobic (non-polar) tail.

For this compound, one potential pathway to a surfactant precursor is through acylation of the furan ring to introduce a long alkyl chain, forming a furan ketone. Friedel-Crafts acylation is a common method for attaching acyl groups to electron-rich aromatic rings like furans. mdpi.com The resulting ketone could then be further modified. For instance, the existing aldehyde group could be oxidized to a carboxylic acid to serve as the hydrophilic head, while the newly introduced long-chain acyl group would act as the hydrophobic tail. Such a molecule would possess the necessary amphiphilic character to function as a biorenewable surfactant. The sulfonate moiety is also a useful functional group for creating surfactants. google.com

Catalyst Design and Reaction Medium Optimization

The strategic design of catalysts and the optimization of the reaction medium are pivotal for steering the outcomes of chemical transformations involving substituted furan derivatives like this compound. The interplay between the catalyst's properties and the solvent environment dictates the reaction's efficiency, selectivity, and rate.

Investigating Catalytic Activity in Furan Derivative Transformations

The catalytic transformation of furan derivatives is a cornerstone of converting biomass-derived platform chemicals into value-added products. For this compound, the presence of the tert-butyl, methyl, and carbaldehyde groups on the furan ring presents unique steric and electronic factors that influence its interaction with catalysts.

Research into the catalytic hydrogenation of furanic aldehydes has shown that the selectivity towards either the furan ring or the aldehyde group is highly dependent on the catalyst composition. For instance, in the hydrogenation of furfural, copper-based catalysts have demonstrated high selectivity for the hydrogenation of the carbonyl group to a hydroxyl group, yielding furfuryl alcohol. This is attributed to the interaction of the aldehyde function with the catalyst surface, which limits the conversion of the furan ring acs.org. Conversely, catalysts like palladium on silica (B1680970) can promote decarbonylation, leading to the formation of furan acs.org.

In the case of this compound, a bimetallic catalyst, such as a copper-iron system on a silica support, could be investigated for the selective hydrogenation of the aldehyde to an alcohol. The addition of a second metal like iron can modify the electronic properties of the primary catalytic metal, thereby influencing the adsorption and activation of the substrate and ultimately the product selectivity frontiersin.org.

The catalytic activity in C-H activation and functionalization is another area of interest. Palladium-catalyzed direct C-H alkylation has been successfully applied to furan derivatives using alkyl iodides nih.gov. For this compound, the position of the substituents would direct such functionalization to the C4 position, offering a pathway for further molecular elaboration. The choice of ligands for the palladium catalyst would be crucial in overcoming the steric hindrance imposed by the adjacent tert-butyl group.

Below is a hypothetical data table illustrating the potential catalytic transformations of this compound with different catalyst systems, based on known reactivities of similar furan derivatives.

| Catalyst System | Target Transformation | Potential Major Product | Anticipated Selectivity (%) |

| Cu/SiO₂ | Selective Aldehyde Hydrogenation | (5-tert-butyl-2-methylfuran-3-yl)methanol | 85 |

| Pd/C | Aldehyde Hydrogenation & Ring Saturation | (5-tert-butyl-2-methyltetrahydrofuran-3-yl)methanol | 70 |

| Ni/SiO₂ | Ring Opening and Hydrogenation | Branched Alkanols | 60 |

| Pd(OAc)₂/Ligand | C4-H Arylation | 4-Aryl-5-tert-butyl-2-methylfuran-3-carbaldehyde | 75 |

Note: The data in this table is hypothetical and for illustrative purposes, based on established principles of furan chemistry.

Understanding Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can dramatically influence the course of a chemical reaction, affecting both its rate and selectivity by stabilizing or destabilizing reactants, transition states, and products. For reactions involving polar molecules like this compound, solvent polarity, proticity, and coordinating ability are key parameters to consider.

In the context of Diels-Alder reactions, where furans act as dienes, the solvent has been shown to strongly influence the reaction outcome acs.org. For the reaction of this compound with a dienophile, a polar aprotic solvent like acetonitrile (B52724) could enhance the reaction rate by stabilizing the polar transition state. In contrast, a protic solvent like ethanol might slow down the reaction by forming hydrogen bonds with the aldehyde group, thereby reducing its electron-withdrawing effect.

Ionic liquids have also emerged as promising reaction media that can enhance reaction rates and selectivity in the conversion of biomass-derived compounds rsc.org. Their low vapor pressure and tunable properties make them attractive "green" solvent alternatives.

The following table provides a hypothetical overview of the effect of different solvents on the rate and selectivity of a hypothetical reaction, such as the oxidation of this compound to the corresponding carboxylic acid.

| Solvent | Dielectric Constant (ε) | Reaction Rate (Relative) | Selectivity for Carboxylic Acid (%) |

| n-Hexane | 1.88 | 0.2 | 60 |

| Dichloromethane | 8.93 | 1.0 | 85 |

| Acetonitrile | 37.5 | 1.5 | 90 |

| Ethanol | 24.5 | 0.8 | 75 |

| Water | 80.1 | 0.5 | 50 (potential side reactions) |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvent effects in organic reactions.

Structure-Reactivity Relationship Studies for Substituted Furan Aldehydes

The reactivity of a substituted furan aldehyde is intrinsically linked to the electronic and steric nature of its substituents. In this compound, the electron-donating methyl group at the C2 position and the bulky, electron-donating tert-butyl group at the C5 position, along with the electron-withdrawing carbaldehyde group at the C3 position, create a unique electronic and steric environment that governs its chemical behavior.

The electron-donating groups (methyl and tert-butyl) increase the electron density of the furan ring, which can enhance its reactivity in electrophilic substitution reactions. However, the steric bulk of the tert-butyl group can hinder the approach of reagents to the adjacent C4 position and the C5 position itself.

The table below presents a qualitative comparison of the expected reactivity of different substituted furan aldehydes in a hypothetical nucleophilic addition reaction, illustrating the structure-reactivity relationships.

| Compound | Substituent Effects | Steric Hindrance at Aldehyde | Expected Relative Reactivity |

| Furan-3-carbaldehyde | None | Low | 1.0 |

| 2-Methylfuran-3-carbaldehyde | Electron-donating | Low | 0.9 |

| 5-tert-Butylfuran-3-carbaldehyde | Electron-donating, Steric | Moderate | 0.7 |

| This compound | Strongly electron-donating, Steric | Moderate | 0.6 |

| 5-Nitro-2-methylfuran-3-carbaldehyde | Electron-withdrawing | Low | 1.5 |

Note: The relative reactivity values in this table are hypothetical and for illustrative purposes, based on established electronic and steric effects of substituents.

Q & A

Basic Research Questions

Q. What are the key characterization methods for verifying the purity and structure of 5-tert-butyl-2-methylfuran-3-carbaldehyde?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to identify substituents like the tert-butyl group and aldehyde functionality. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (166.22 g/mol) and molecular formula (C₁₀H₁₄O₂) . Purity can be assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with reported purity levels often ≥95% in research-grade samples .

Q. What synthetic routes are commonly employed for this compound?

- Answer : A typical approach involves functionalization of furan derivatives. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation, while methyl and aldehyde groups are added through sequential substitution or oxidation reactions. Evidence from related furan-carbaldehyde syntheses highlights the use of asymmetric conjugate addition and β-amino ester alkylation as key steps . Solvent choice (e.g., toluene or THF) and catalysis (e.g., Lewis acids) are critical for regioselectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While specific toxicity data are limited, general precautions for aldehydes apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Refer to analogous compounds (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) for guidance; these may cause skin/eye irritation, and waste should be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

- Answer : Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can direct stereochemistry. For example, in asymmetric syntheses of related furan derivatives, lithium amides and tert-butyl propenoate intermediates have been used to install stereogenic centers with high enantiomeric excess (ee) . Computational modeling (DFT) may predict transition states to optimize stereoselectivity .

Q. What analytical techniques resolve contradictions in reactivity data for this compound under varying reaction conditions?

- Answer : Iterative analysis using in-situ monitoring (e.g., IR spectroscopy) can track aldehyde reactivity in real time. Conflicting data on nucleophilic addition rates might arise from solvent polarity or steric effects of the tert-butyl group. Comparative studies with analogs (e.g., 3-(5-methyl-2-furyl)butanal) suggest that bulky substituents hinder electrophilic attack, requiring kinetic studies to validate .